Nerandomilast's Mechanism of Action in Pulmonary Fibrosis: A Technical Guide
Nerandomilast's Mechanism of Action in Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nerandomilast (BI 1015550) is an investigational, orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B) for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). By selectively targeting PDE4B, nerandomilast elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a dual mechanism of action that encompasses both anti-inflammatory and anti-fibrotic effects. Preclinical and clinical studies have demonstrated its potential to attenuate the progression of pulmonary fibrosis by inhibiting key pathological processes, including fibroblast proliferation and differentiation, and the production of pro-inflammatory and pro-fibrotic mediators. Phase III clinical trials have shown that nerandomilast significantly slows the decline in lung function in patients with IPF and PPF.
Core Mechanism of Action: PDE4B Inhibition and cAMP Elevation
The primary mechanism of action of nerandomilast is the preferential inhibition of the phosphodiesterase 4B (PDE4B) enzyme.[1] PDE4 is a family of enzymes responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[2] Nerandomilast exhibits a notable selectivity for the PDE4B isoform.[1]
By inhibiting PDE4B, nerandomilast prevents the breakdown of cAMP, leading to its accumulation within key cells implicated in the pathogenesis of pulmonary fibrosis, such as immune cells and fibroblasts.[1] Elevated cAMP levels, in turn, activate downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3] This cascade of events ultimately modulates the expression of genes involved in inflammation and fibrosis, resulting in the therapeutic effects of nerandomilast.[4][5]
The core signaling pathway is visualized in the diagram below:
Anti-Fibrotic Effects
Nerandomilast exerts its anti-fibrotic effects through the modulation of key cellular and signaling pathways involved in the excessive deposition of extracellular matrix (ECM) characteristic of pulmonary fibrosis.
Inhibition of TGF-β1 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of pulmonary fibrosis. Nerandomilast has been shown to inhibit the TGF-β1 signaling pathway.[6][7] The elevation of cAMP downstream of PDE4B inhibition interferes with both the canonical Smad and non-Smad signaling pathways of TGF-β1.[6][7][8] This leads to a reduction in the expression of key fibrotic mediators.
The signaling pathway illustrating this inhibition is as follows:
Effects on Fibroblasts
Nerandomilast directly impacts the behavior of fibroblasts, the primary cell type responsible for ECM production in fibrotic lungs. In vitro studies have demonstrated that nerandomilast inhibits the proliferation of human lung fibroblasts and their differentiation into myofibroblasts, which are characterized by increased contractility and excessive collagen synthesis.[5]
Anti-Inflammatory Effects
Chronic inflammation is a key component of pulmonary fibrosis. Nerandomilast demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators.
Suppression of Pro-Inflammatory Cytokines
By increasing intracellular cAMP, nerandomilast suppresses the production and release of several pro-inflammatory cytokines, including:
This reduction in pro-inflammatory signaling helps to dampen the inflammatory environment that drives fibrotic processes.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of nerandomilast.
Table 1: Preclinical Data
| Parameter | Value | Reference |
| IC50 for PDE4B Inhibition | 7.2 nM | [2] |
Table 2: Clinical Efficacy Data from Phase III FIBRONEER Trials (52 Weeks)
| Trial | Treatment Group | Adjusted Mean Change in FVC (mL) | Placebo-Adjusted Difference (mL) |
| FIBRONEER-IPF | Nerandomilast 18 mg twice daily | -114.7 | 68.8 |
| Nerandomilast 9 mg twice daily | -138.6 | 44.9 | |
| Placebo | -183.5 | N/A | |
| FIBRONEER-ILD | Nerandomilast 18 mg twice daily | -98.6 | 67.2 |
| Nerandomilast 9 mg twice daily | -84.6 | 81.1 | |
| Placebo | -165.8 | N/A |
FVC: Forced Vital Capacity. Data from Richeldi et al., 2025 and Maher et al., 2025.[4][6][9]
Table 3: Pooled Analysis of Mortality Data from FIBRONEER-IPF and FIBRONEER-ILD Trials
| Patient Population | Treatment Group | Reduction in Risk of Death vs. Placebo |
| Monotherapy | Nerandomilast 18 mg twice daily | 59% (nominally significant) |
| On Background Nintedanib | Nerandomilast 18 mg twice daily | 41% (nominally significant) |
Data from a pooled analysis presented at ERS International Congress 2025.[8][10][11]
Table 4: Key Safety Data - Most Frequent Adverse Event (Diarrhea) from Pooled Analysis
| Patient Population | Nerandomilast 18 mg | Nerandomilast 9 mg | Placebo |
| Monotherapy | 27.4% | 17.5% | 14.6% |
| On Background Therapy | 47.7% | 41.9% | 27.1% |
Data from a pooled analysis presented at ERS International Congress 2025.[8]
Key Experimental Protocols
The following are representative methodologies for key experiments used to characterize the mechanism of action of nerandomilast.
Bleomycin-Induced Pulmonary Fibrosis in Rats
This in vivo model is a widely used method to induce lung fibrosis and evaluate the efficacy of anti-fibrotic agents.
Workflow Diagram:
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 2.5 to 7.5 U/kg body weight) is administered to anesthetized rats. Control animals receive an equivalent volume of sterile saline.[9][12][13]
-
Treatment: Nerandomilast or a vehicle control is administered orally, typically once or twice daily, starting either before (prophylactic) or after (therapeutic) bleomycin instillation.
-
Endpoint Analysis: At a specified time point (e.g., 14, 21, or 28 days post-bleomycin), animals are euthanized. Lungs are harvested for histological analysis (e.g., Ashcroft score for fibrosis severity, Masson's trichrome staining for collagen), and biochemical analysis (e.g., hydroxyproline assay to quantify collagen content). Bronchoalveolar lavage fluid (BALF) may be collected to assess inflammatory cell infiltration and cytokine levels.
In Vitro Human Lung Fibroblast Proliferation Assay
This assay is used to assess the direct effect of nerandomilast on the proliferation of human lung fibroblasts, a key process in the development of fibrosis.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum).
-
Stimulation: To induce a pro-fibrotic phenotype, cells are often stimulated with TGF-β1 (e.g., 1-10 ng/mL).[10][11][14]
-
Treatment: Cells are treated with varying concentrations of nerandomilast or a vehicle control in the presence or absence of TGF-β1.
-
Proliferation Assessment: Cell proliferation can be measured using various methods, such as:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability and proliferation.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA during cell division.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The effect of nerandomilast on fibroblast proliferation is determined by comparing the proliferation rates in treated versus untreated cells.
Conclusion
Nerandomilast represents a promising novel therapeutic agent for pulmonary fibrosis with a distinct mechanism of action. Its preferential inhibition of PDE4B leads to increased intracellular cAMP, which in turn exerts both anti-inflammatory and anti-fibrotic effects. By targeting the underlying pathological processes of inflammation and fibrosis, nerandomilast has demonstrated the potential to slow disease progression in patients with IPF and PPF. Further research will continue to elucidate the full therapeutic potential of this first-in-class molecule.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. pulmonaryfibrosismd.com [pulmonaryfibrosismd.com]
- 3. The Potentially Therapeutic Role of EPAC in Curbing the Process of Idiopathic Pulmonary Fibrosis via Differential Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Cellular and Molecular Mechanisms behind the Antifibrotic Effects of Nerandomilast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nerandomilast – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of human embryonic lung fibroblasts by TGF-beta and PDGF acting in synergism. The role of cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Glycyrrhizic acid alleviates bleomycin-induced pulmonary fibrosis in rats [frontiersin.org]
- 14. Transforming growth factor-beta stimulation of lung fibroblast prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
